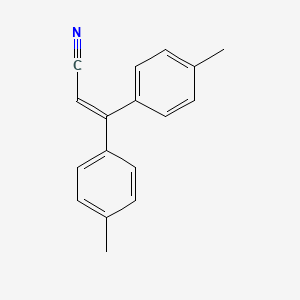

3,3-Bis(4-methylphenyl)acrylonitrile

Description

3,3-Bis(4-methylphenyl)acrylonitrile is an organic compound characterized by the presence of two 4-methylphenyl groups attached to an acrylonitrile moiety

Properties

IUPAC Name |

3,3-bis(4-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-13-3-7-15(8-4-13)17(11-12-18)16-9-5-14(2)6-10-16/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRLPSLCOXGWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC#N)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Bis(4-methylphenyl)acrylonitrile can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as potassium hydroxide in ethanol . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for larger-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methylphenyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.

Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

3,3-Bis(4-methylphenyl)acrylonitrile has several applications in scientific research:

Materials Science: It is used in the synthesis of polymers and copolymers with unique properties.

Organic Synthesis: :

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3,3-Bis(4-methylphenyl)acrylonitrile?

Answer:

A validated synthesis involves condensation reactions using sodium hydride and acetonitrile as a base, followed by treatment with carbon disulfide and methyl iodide to form the acrylonitrile derivative . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Confirmation of purity requires spectral analysis (e.g., / NMR, FTIR) and melting point determination. For advanced purity assessment, high-resolution mass spectrometry (HRMS) is recommended .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, triclinic crystal systems with space group have been reported, with bond lengths and angles validated against density functional theory (DFT) calculations . Hirshfeld surface analysis further elucidates intermolecular interactions, such as C–H···π and van der Waals forces, critical for understanding packing efficiency .

Advanced: What computational methods are used to predict the electronic properties of this compound derivatives?

Answer:

Frontier molecular orbital (FMO) analysis calculates HOMO-LUMO gaps to predict reactivity and charge transfer. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while ESP charges validate interactions in docking studies . DFT at the B3LYP/6-31G(d) level is commonly employed, with Gaussian 09 or ORCA software .

Advanced: How do researchers resolve contradictions in bioactivity data for acrylonitrile derivatives?

Answer:

Discrepancies in antimicrobial or cytotoxic activity (e.g., against Klebsiella pneumoniae or Candida albicans) are addressed by standardizing assay protocols (e.g., broth microdilution per CLSI guidelines) and using reference drugs (e.g., Ciprofloxacin) as positive controls . Dose-response curves and molecular docking (AutoDock Vina) help correlate bioactivity with structural motifs .

Advanced: What strategies optimize reaction conditions for acrylonitrile derivatives to minimize byproducts?

Answer:

Design of Experiments (DoE) methodologies, such as response surface modeling, optimize temperature, solvent polarity, and catalyst loading. For example, TiO-catalyzed dehydration of 3-hydroxypropionic acid derivatives reduces side reactions in acrylonitrile synthesis . Reaction monitoring via TLC or in-situ FTIR ensures real-time adjustment .

Basic: How do solvent choices impact the spectroscopic characterization of this compound?

Answer:

Polar aprotic solvents (e.g., DMSO-d) enhance NMR signal resolution by stabilizing nitrile groups, while non-polar solvents (CDCl) reduce aggregation in UV-Vis analysis. FTIR in KBr pellets avoids solvent interference for nitrile (~2220 cm) and aromatic C–H (~3050 cm) peaks .

Advanced: What catalytic systems improve the sustainability of acrylonitrile synthesis?

Answer:

Heterogeneous catalysts like TiO or zeolites enable greener routes by replacing toxic reagents (e.g., CS) and enabling solvent-free conditions. Biocatalytic pathways using microbial 3-hydroxypropionic acid precursors are emerging but require optimization for industrial scalability .

Advanced: How are acrylonitrile derivatives tailored for optoelectronic applications?

Answer:

Substitution with electron-withdrawing groups (e.g., trifluoromethyl) enhances electron mobility in n-type semiconductors. For example, dicyanodistyrylbenzene (DSC) derivatives exhibit red photoluminescence and charge transport properties, validated by cyclic voltammetry and time-resolved spectroscopy .

Basic: What safety protocols are critical when handling acrylonitrile derivatives?

Answer:

Due to acrylonitrile’s carcinogenicity (CAS 107-13-1), use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor airborne concentrations (<2 ppm OSHA PEL). Waste must be neutralized with alkaline permanganate before disposal .

Advanced: How can researchers address discrepancies in computational vs. experimental bond parameters?

Answer:

Systematic error analysis identifies limitations in basis sets (e.g., 6-31G(d) vs. def2-TZVP). For example, XRD-measured C–C bond lengths in acrylonitrile derivatives may differ from DFT by ~0.02 Å due to crystal packing effects. Multi-reference methods (CASSCF) improve accuracy for conjugated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.